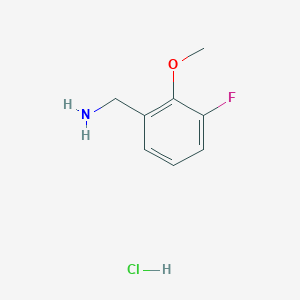

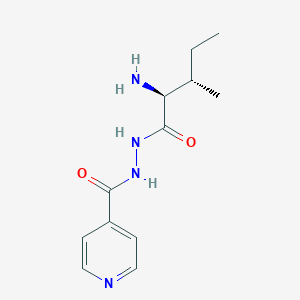

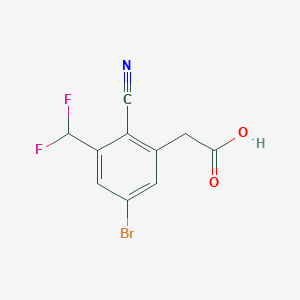

![molecular formula C16H18N2O4 B1416485 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid CAS No. 1146291-12-4](/img/structure/B1416485.png)

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid

Vue d'ensemble

Description

This compound is a derivative of indole , which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored .

Synthesis Analysis

Indole derivatives are synthesized using novel methods that have attracted the attention of the chemical community . The synthesis of these compounds involves the construction of indoles as a moiety in selected alkaloids .Molecular Structure Analysis

The molecular formula of this compound is C23H22F3N3O3 with an average mass of 445.434 Da . It contains an indole core, which is a biologically known pharmacophore in medicinal molecules .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are of significant interest. For instance, the introduction of a substituent at position 7 of the bicycle proceeds as a tandem reaction during the formation of the pyrrole ring .Applications De Recherche Scientifique

Antioxidant and Cytotoxic Properties

The compound and its derivatives have been studied for their in vitro antioxidant and cytotoxicity properties. Derivatives such as BEN, ANI, ACE, and VAN, prepared via the Maillard reaction, exhibited moderate antioxidant properties. The study concluded that these derivatives could potentially be used as β-carboline antioxidants, with VAN showing the highest antioxidant activity and the least cytotoxic activities on non-tumor cell lines. This research highlights the possible application of these compounds in health and wellness products, considering their antioxidant capabilities and safety profile on non-tumorous cells (Goh et al., 2015).

Mass Spectrometry and Maillard Reaction

The compound's derivatives were also explored through the Maillard reaction and characterized using mass spectrometry. The study optimized the synthesis reaction conditions and examined the mass fragmentation patterns of this group of heterocyclic tetrahydro-s-carboline compounds. This research provides insights into the compound's chemistry and potential uses in various fields, including pharmaceuticals and food science (Goh, Mordi & Mansor, 2015).

Safety And Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as the pharmacophores of some antitumor drugs based on the combination principles , suggesting a promising future direction in the field of medicinal chemistry.

Propriétés

IUPAC Name |

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKTYLCKZMZWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

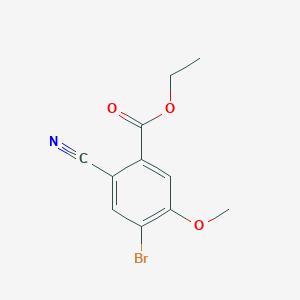

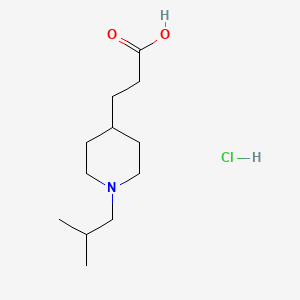

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

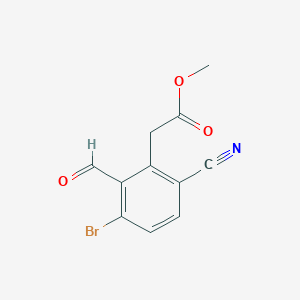

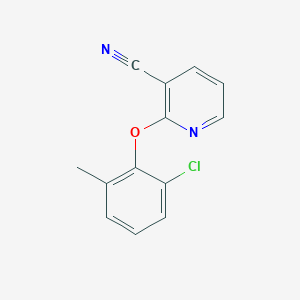

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

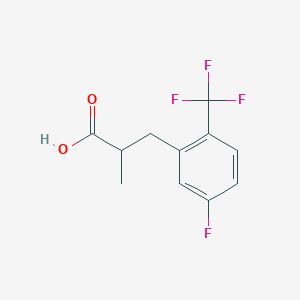

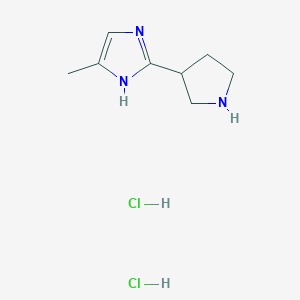

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)

![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)